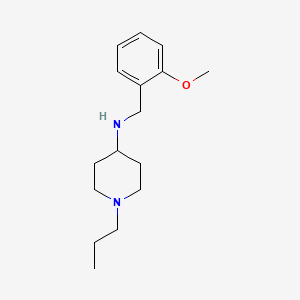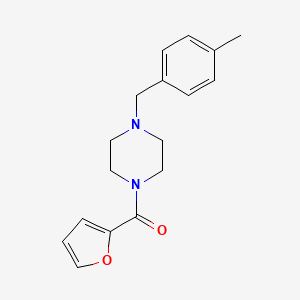![molecular formula C15H16N2OS B5819184 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide, also known as MPTA, is a chemical compound that has been of interest in the field of scientific research due to its potential applications in medicine. MPTA is a thioamide derivative that has been synthesized through a number of methods, and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition may lead to the accumulation of DNA damage and ultimately to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to exhibit anti-inflammatory effects in animal models, suggesting its potential in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been found to exhibit low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide. One area of interest is the development of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide and to explore its potential applications in the treatment of neurodegenerative and inflammatory diseases.
In conclusion, 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide is a chemical compound that has been of interest in the field of scientific research due to its potential applications in medicine. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide exhibits cytotoxic effects on cancer cells, and has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to exhibit various biochemical and physiological effects, including anti-inflammatory effects and inhibition of acetylcholinesterase activity. While 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has some limitations in lab experiments, there are several potential future directions for research on this compound.
Synthesemethoden
2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide can be synthesized through a number of methods, including the reaction of 4-methylthiophenol with 3-pyridinemethylamine followed by acetylation with acetic anhydride. Another method involves the reaction of 4-methylthiophenol with 3-pyridinemethanol followed by acetylation with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide exhibits cytotoxic effects on cancer cells, and has been found to induce apoptosis in various cancer cell lines. 2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide has also been found to inhibit the growth of tumor cells in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-12-4-6-14(7-5-12)19-11-15(18)17-10-13-3-2-8-16-9-13/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRTZYPDZPNGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)
![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)


![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)